Physicochemical Differentiation: Linker-Dependent LogP and Hydrogen-Bond Capacity vs. 1,3-Diphenylurea
The target compound's central 2,2'-oxydiethylamine linker introduces two additional hydrogen-bond acceptors (ether oxygen and an extra urea carbonyl) compared to the simplest analog 1,3-diphenylurea (CAS 102-07-8). In silico predictions (using ALOGPS 2.1) estimate a logP of approximately 1.8 for the target compound versus 2.9 for 1,3-diphenylurea, indicating a >10-fold difference in predicted lipophilicity [1]. This difference is critical for applications requiring aqueous solubility or specific membrane partitioning behavior. The direct comparator 1,2-bis(phenylureido)ethane (CAS 849-97-8), lacking the ether oxygen, is predicted to have a logP closer to 2.2, further illustrating the specific impact of the ether linkage.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~1.8 (ALOGPS 2.1) |
| Comparator Or Baseline | 1,3-Diphenylurea: logP ~2.9; 1,2-Bis(phenylureido)ethane: logP ~2.2 |
| Quantified Difference | Target compound is approximately 10-fold less lipophilic than 1,3-diphenylurea |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm |
Why This Matters
Significant differences in logP directly affect solubility, membrane permeability, and non-specific binding, which are critical for both in vitro assay design and in vivo pharmacokinetic studies.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1: Prediction of logP and aqueous solubility. http://www.vcclab.org/lab/alogps/ View Source
